4-Phenylnicotinonitrile
CAS No.: 39065-51-5
Cat. No.: VC8399933
Molecular Formula: C12H8N2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39065-51-5 |
|---|---|
| Molecular Formula | C12H8N2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 4-phenylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H8N2/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10/h1-7,9H |
| Standard InChI Key | ACKSTMUOXBUQHJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C#N |
Introduction
Chemical Structure and Fundamental Properties
4-Phenylnicotinonitrile consists of a pyridine ring substituted with a phenyl group at the fourth carbon and a nitrile group at the third position. The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing nitrile group enhances reactivity in nucleophilic substitutions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| Exact Mass | 180.069 Da |
| Topological Polar Surface Area | 49.3 Ų |
| LogP (Octanol-Water) | 2.32 |
These parameters, derived from computational models and experimental analogs, suggest moderate lipophilicity and favorable bioavailability for drug design .
Synthetic Methodologies
Conventional Thermal Synthesis
A widely reported method involves the condensation of benzaldehyde (0.01 mol), malononitrile (0.01 mol), and 2,4-dimethoxyacetophenone (0.01 mol) in the presence of ammonium acetate (0.015 mol) at 100°C for 5 hours. The crude product is recrystallized from ethanol, yielding 70% under thermal conditions .
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Using identical reactants and a microwave reactor (300 W, 100°C), the yield improves to 93% within 30 minutes, reducing side products and energy consumption .
Comparative Analysis of Synthesis Conditions
| Method | Yield (%) | Time | Energy Efficiency |
|---|---|---|---|
| Conventional Thermal | 70 | 5 hours | Low |
| Microwave | 93 | 30 minutes | High |
Microwave techniques are preferred for industrial scalability due to their green chemistry advantages .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
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Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions yields 4-phenylnicotinonitrile N-oxide, a precursor for further functionalization .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile group to an amine, producing 4-phenylnicotinamine, which exhibits enhanced water solubility .
Nucleophilic Substitution
The nitrile group undergoes nucleophilic attack with hydrazine to form 4-phenylnicotinohydrazide, a key intermediate for heterocyclic compounds like triazoles and tetrazoles .
| Derivative | Cell Line (IC₅₀, μM) | Target Protein (IC₅₀, μM) |
|---|---|---|
| 2-Amino-6-(4-Cl-phenyl)-4-phenylnicotinonitrile | HepG₂: 3.73 | PIM-1 Kinase: 0.47 |
| 7-Formyl naphthyridyl urea analog | PC-3: 2.04 | FGFR4: 1.6 |
Derivative 2-Amino-6-(4-Cl-phenyl)-4-phenylnicotinonitrile induces apoptosis in hepatocellular carcinoma (HepG₂) by suppressing anti-apoptotic Bcl-2 and activating caspase-3 .
Antimicrobial Efficacy
Structural modifications enhance activity against pathogens:
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4-Phenyl-6-(4-methanesulfonylaminophenyl)nicotinonitrile inhibits Pseudomonas aeruginosa (MIC: 8 μg/mL) by disrupting biofilm formation .
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Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring improve penetration through bacterial membranes .
Antioxidant Mechanisms
Derivatives scavenge free radicals (IC₅₀: 12–18 μM) via the nitrile group’s electron-deficient carbon, which stabilizes radical intermediates .
Structure-Activity Relationships (SAR)
Strategic substitutions modulate bioactivity:
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Para-substituted phenyl groups: Enhance anticancer potency by increasing hydrophobic interactions with kinase domains (e.g., VEGFR-2) .
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Amino groups at C-2: Improve solubility and hydrogen bonding with biological targets, as seen in FGFR4 inhibitors .
SAR Trends in Anticancer Derivatives
| Position | Modification | Effect on Activity |
|---|---|---|
| C-4 | Electron-withdrawing | ↑ Cytotoxicity (e.g., -Cl) |
| C-6 | Bulky substituents | ↑ Selectivity for PIM-1 |
Case Studies in Drug Development
PIM-1 Kinase Inhibition
Compound 22 (2-Amino-6-(4-benzyloxyphenyl)-4-(4-dimethylaminophenyl)nicotinonitrile) inhibits PIM-1 kinase (IC₅₀: 0.47 μM), arresting the G₂/M phase in prostate cancer (PC-3) cells. This compound reduces tumor growth by 78% in xenograft models .
FGFR4-Targeted Therapy
Derivative 36a (7-Formyl naphthyridyl urea) blocks FGFR4 signaling (IC₅₀: 1.6 μM), suppressing metastasis in triple-negative breast cancer (MDA-MB-231) .
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